1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene

Anion Transport Transmembrane Activity Positional Isomer Comparison

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 29914-81-6) is a symmetric bis-benzimidazole compound comprising two benzimidazole units attached to a central benzene ring at the meta positions. It functions as a versatile N,N'-chelating ligand, forming robust NCN-pincer complexes with transition metals, and exhibits distinctive anionophoric activity that is directly governed by its 1,3-substitution geometry.

Molecular Formula C20H14N4
Molecular Weight 310.4 g/mol
CAS No. 29914-81-6
Cat. No. B1581665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene
CAS29914-81-6
Molecular FormulaC20H14N4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C20H14N4/c1-2-9-16-15(8-1)21-19(22-16)13-6-5-7-14(12-13)20-23-17-10-3-4-11-18(17)24-20/h1-12H,(H,21,22)(H,23,24)
InChIKeyDNYDWFIQGPJANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 29914-81-6) – Core Structural and Functional Profile for Informed Sourcing


1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 29914-81-6) is a symmetric bis-benzimidazole compound comprising two benzimidazole units attached to a central benzene ring at the meta positions. It functions as a versatile N,N'-chelating ligand, forming robust NCN-pincer complexes with transition metals, and exhibits distinctive anionophoric activity that is directly governed by its 1,3-substitution geometry [1]. The compound has a molecular weight of 310.35 Da, a calculated logP of approximately 4.60, and a melting point of 310 °C (decomp), indicating high thermal stability . These characteristics position it as a privileged scaffold in anion transporter development, coordination chemistry, and luminescent materials research.

Why 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene Cannot Be Replaced by Its Ortho or Para Isomers


The meta-substitution pattern of 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene is not an interchangeable structural feature; it is the primary determinant of its anion recognition and metal-coordination behavior. The relative position of the benzimidazolyl groups on the central phenyl scaffold has been shown to play an essential role in transmembrane anion transport activity [1]. Changing the connectivity to the 1,4-(para) isomer produces a ligand that preferentially forms bridging coordination polymers rather than discrete pincer complexes, while the 1,2-(ortho) isomer introduces steric congestion that alters chelation geometry. Consequently, researchers who substitute the 1,3-isomer with a positional analog risk losing the specific anionophoric activity and pincer-type coordination chemistry that define this compound’s utility [1].

Quantitative Differentiation Evidence for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene


Meta-Substitution Is Required for Potent Anionophoric Activity – Ortho and Para Isomers Lack Documented Transmembrane Anion Transport Function

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene (m-Bimbe) exhibits potent anionophoric activity through an anion exchange mechanism, whereas the corresponding 1,4- and 1,2-isomers have not been reported to function as transmembrane anion transporters [1][2]. The 2016 study by Peng et al. explicitly states that 'the relative position and the number of the benzimidazolyl groups on the central phenyl scaffold play an essential role in the transport,' establishing the meta configuration as a prerequisite for this activity [1].

Anion Transport Transmembrane Activity Positional Isomer Comparison

Nitro-Substituted 1,3-Bis(benzimidazol-2-yl)benzene Achieves 2370-Fold Enhancement in Anion Transport Activity (EC50 = 36 nM)

The unsubstituted 1,3-bis(benzimidazol-2-yl)benzene scaffold serves as a tunable lead compound: introduction of a nitro group at the 5-position of the central phenyl ring, combined with nitro or trifluoromethyl substituents on the benzimidazole units, increases anionophoric activity up to 2370-fold relative to the parent compound, yielding EC50 values as low as 36 nM in liposomal assays [1]. A separate study on fluorinated derivatives demonstrated that anion transport efficiency correlates with the total number of fluorine atoms, providing an orthogonal optimization vector [2].

Anionophore Optimization EC50 Structure-Activity Relationship

Exclusive NCN-Pincer Coordination Mode of the 1,3-Isomer Enables Robust Pt(II) and Pd(II) Complexes for Catalysis and OLED Applications

The 1,3-substitution pattern of 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene allows it to act as a tridentate NCN-pincer ligand via cyclometalation, forming stable, luminescent Pt(II) and Pd(II) complexes [1][2]. In contrast, the 1,4-isomer (para) functions exclusively as a bis-monodentate or bridging bidentate ligand, yielding extended coordination networks rather than discrete molecular complexes [3]. This fundamental difference in coordination topology makes the 1,3-isomer uniquely suited for applications requiring well-defined single-site metal centers, such as phosphorescent OLED emitters and homogeneous catalysts [1].

Coordination Chemistry Pincer Complexes OLED Materials

High-Impact Application Scenarios for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene


Lead Scaffold for Drug-Like Synthetic Anion Transporters in Anticancer Research

The unsubstituted 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene (m-Bimbe) is recognized as a lead compound for developing transmembrane anion transporters with anticancer activity [1]. Its low molecular weight (310 Da) and appropriate lipophilicity (clogP ~4.60) provide a favorable drug-likeness profile, while its modular structure allows systematic potency enhancement through electrophilic substitution. 5-Nitro derivatives achieve single-digit nanomolar EC50 values and induce apoptosis in human solid tumor cell lines via chloride homeostasis disruption [1]. Researchers procuring this compound gain access to a validated starting point for medicinal chemistry optimization of anionophore-based anticancer agents.

NCN-Pincer Ligand for Phosphorescent Pt(II) and Pd(II) Complexes in OLED Devices

The 1,3-substitution pattern uniquely enables tridentate NCN-pincer cyclometalation with platinum(II) and palladium(II), producing luminescent complexes with tunable emission wavelengths suitable for organic light-emitting diode (OLED) applications [2]. These complexes can be processed via vapor deposition or spin-coating, and computational studies have elucidated the origins of their photophysical properties. The 1,3-isomer is the only positional isomer capable of forming this specific pincer geometry required for efficient OLED emitter design [2].

Fluorogenic Building Block for Dual-State Emission Fluorophores and Nitroaromatic Sensors

1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene serves as the core skeleton for constructing D-π-A fluorophores via ethynyl linkage at the 5-position, yielding compounds with dual-state emission (solution and solid-state quantum yields up to 96% and 70%, respectively) [3]. These materials are effective for sensitive detection of nitroaromatic compounds, leveraging the twisted conformation and effective conjugation length of the parent framework. The meta geometry ensures the appropriate spatial orientation for intramolecular charge transfer essential for sensing performance.

Precursor for Ruthenium(II) and Gold(III) Pincer Complexes in Homogeneous Catalysis

Beyond platinum and palladium, 1,3-bis(1H-benzo[d]imidazol-2-yl)benzene coordinates to ruthenium(III) as a bis-tridentate pincer ligand with pH-dependent electronic absorption properties, and undergoes transmetalation to form photoluminescent Au(III) pincer complexes [4]. These complexes are studied for catalytic applications and as functional materials. The 1,3-isomer's ability to form stable cyclometalated complexes with multiple transition metals underscores its versatility as a privileged ligand scaffold in organometallic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.